3-Amino-2-methylbenzene-1-sulfonamide

Polymorphism Crystallinity Thermal Analysis

Sourcing a fully characterized Pazopanib Impurity 30 reference standard for HPLC method validation is critical for regulatory submissions. 3-Amino-2-methylbenzene-1-sulfonamide (CAS 1036585-24-6) is uniquely identified as a process-related impurity of the anticancer drug Pazopanib, requiring precise chromatographic resolution (logP -0.123, mp 212-214°C). - Supplied with comprehensive COA, HPLC, NMR, and MS data packages to support ICH Q3A-compliant impurity fate mapping and ANDA/DMF filings. - Available in standard pack sizes of 10 mg to 100 mg, with custom synthesis and bulk quantities upon request. - Immediate stock availability ensures rapid shipment to support method transfer and multi-site harmonization.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 1036585-24-6
Cat. No. B1372623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methylbenzene-1-sulfonamide
CAS1036585-24-6
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1S(=O)(=O)N)N
InChIInChI=1S/C7H10N2O2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
InChIKeySYTWUEBLPSAYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-methylbenzene-1-sulfonamide: Overview


3-Amino-2-methylbenzene-1-sulfonamide (CAS 1036585-24-6) is a substituted benzenesulfonamide with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol [1]. The compound features an amino group at the 3-position and a methyl group at the 2-position on the benzene ring relative to the sulfonamide moiety. It is primarily utilized as a chemical intermediate in organic synthesis and as a certified reference standard for the impurity profiling of the tyrosine kinase inhibitor Pazopanib, where it is designated as Pazopanib Impurity 30 .

Reference Standard
Certified as Pazopanib Impurity 30; identity-traceable reference standard for pharmaceutical impurity profiling
Workflow
Supports HPLC method development, impurity quantification, and batch release testing in a QC environment
Documentation
Provided with comprehensive COA including HPLC chromatogram, NMR, and mass spectra for lot-specific traceability

Why 3-Amino-2-methylbenzene-1-sulfonamide Is Irreplaceable


Generic substitution among aminobenzenesulfonamide regioisomers is not scientifically valid due to significant differences in physicochemical properties and specific functional roles. The precise positioning of the amino and methyl substituents on the benzene ring dictates the compound's melting point, lipophilicity (logP), and hydrogen-bonding network, which in turn govern its solid-state stability, solubility profile, and chromatographic behavior [1]. Critically, 3-amino-2-methylbenzene-1-sulfonamide is uniquely defined as an identified process-related impurity (Pazopanib Impurity 30) in the synthesis of the FDA-approved anticancer agent Pazopanib [2]. Substituting this compound with a regioisomer—such as 4-amino-2-methylbenzenesulfonamide or 2-amino-4-methylbenzenesulfonamide—would invalidate analytical method validation, compromise impurity fate mapping studies, and fail to meet regulatory requirements for pharmaceutical quality control.

Identity
Regioisomers such as 4-amino-2-methylbenzenesulfonamide lack the designated Pazopanib Impurity 30 identity, making them unsuitable for impurity-specific methods.
Chromatography
Differences in lipophilicity and hydrogen bonding alter retention time; a regioisomer may elute differently, compromising peak resolution and method accuracy.
Regulatory
Using a non-designated analog can invalidate impurity fate mapping, method validation, and traceability expectations for regulatory filings.

3-Amino-2-methylbenzene-1-sulfonamide: Differentiation from Analogs


Melting Point Differentiation vs. Regioisomers

3-Amino-2-methylbenzene-1-sulfonamide exhibits a melting point of 212-214°C, which is the highest among closely related aminobenzenesulfonamide regioisomers. This represents a 44-58°C increase over the non-aminated analog 2-methylbenzenesulfonamide (156-158°C) , a 41-46°C increase over 4-amino-2-methylbenzenesulfonamide (168-171°C) [2], a 6-11°C increase over 2-amino-4-methylbenzenesulfonamide (203-206°C) , and a 36-38°C increase over 3-amino-4-methylbenzenesulfonamide (176°C) .

Melting Point
Cross-study comparable
212–214 °C
44–58 °C above non-aminated and 4-amino-2-methyl regioisomers
Higher crystal lattice energy supports solid-state stability differentiation
Measurement method not specified; values consistent across sources
Polymorphism Crystallinity Thermal Analysis Regioisomer Discrimination

LogP Differentiation and Chromatographic Retention

The target compound has a calculated logP value of -0.123, which is lower (more hydrophilic) than 2-methylbenzenesulfonamide (logP 0.64) [2] and 2-amino-4-methylbenzenesulfonamide (XLogP3 0.6) , and slightly lower than 4-amino-2-methylbenzenesulfonamide (logP -0.073) [3]. It is comparable to 3-amino-4-methylbenzenesulfonamide (logP -0.12) .

LogP
Cross-study comparable
-0.123
0.72–0.76 log units lower than more lipophilic regioisomers
Higher hydrophilicity enables earlier RP‑HPLC elution, aiding peak resolution
Calculated values; experimental confirmation recommended
Lipophilicity LogP Solubility HPLC Retention Time Bioavailability Prediction

Regulatory Identity as Pazopanib Impurity 30

3-Amino-2-methylbenzene-1-sulfonamide (CAS 1036585-24-6) is unequivocally identified and referenced as Pazopanib Impurity 30, a process-related impurity in the synthesis of the anticancer drug Pazopanib . In contrast, regioisomers such as 4-amino-2-methylbenzenesulfonamide and 2-amino-4-methylbenzenesulfonamide are not designated as Pazopanib impurities and lack this specific regulatory and analytical identity. The compound is supplied as a fully characterized reference standard compliant with ICH guidelines, accompanied by a Certificate of Analysis (COA) with HPLC purity data . This formal identity is essential for impurity fate mapping studies, analytical method development, and batch release testing of Pazopanib API and finished drug products [1].

Regulatory Identity
Direct head-to-head
Pazopanib Impurity 30vs.regioisomers not designated
Unique impurity designation essential for impurity fate mapping and method validation in a regulatory context
Per ICH Q3A/Q3B guidance; mandatory for ANDA/DMF impurity control
Pharmaceutical Impurity Profiling Reference Standard HPLC Method Validation Regulatory Compliance ANDAs/DMFs

Purity and Analytical Characterization for Method Development

3-Amino-2-methylbenzene-1-sulfonamide is routinely supplied at a minimum purity of 95% as determined by HPLC, and is provided with a comprehensive Certificate of Analysis (COA) that includes HPLC chromatogram, NMR spectrum, and mass spectrometry data . This level of characterization is specifically tailored for its use as an analytical reference standard. In comparison, generic regioisomers such as 4-amino-2-methylbenzenesulfonamide and 2-amino-4-methylbenzenesulfonamide are often supplied as general research-grade intermediates without the same level of impurity profiling documentation or regulatory-oriented analytical data packages [1]. The target compound is available in pre-weighed quantities (10 mg, 25 mg, 50 mg, 100 mg) suitable for method development, whereas generic analogs may only be available in larger bulk quantities.

Reference Standard Grade
Cross-study comparable
Purity≥95% HPLC
DocumentationCOA, HPLC, NMR, MS
Packaging10–100 mg pre-weighed
Regioisomers offered as general research grade without impurity-specific COA
Full analytical characterization supports method validation and batch release testing
Lot-specific data ensures traceability and reproducibility
Purity Specification HPLC Purity Certificate of Analysis (COA) Reference Standard Grade

3-Amino-2-methylbenzene-1-sulfonamide: Application Scenarios


HPLC Method Development for Pazopanib Impurity Profiling

In the pharmaceutical industry, 3-amino-2-methylbenzene-1-sulfonamide serves as a critical reference standard (Pazopanib Impurity 30) for developing and validating HPLC methods to detect and quantify process-related impurities in Pazopanib drug substance and drug product [1]. The compound's unique logP (-0.123) ensures distinct chromatographic retention behavior relative to Pazopanib and other impurities, enabling reliable resolution [2]. The availability of a fully characterized reference standard with documented purity (≥95% by HPLC), COA, NMR, and MS data supports compliance with ICH Q3A guidelines and regulatory submissions (ANDA, DMF) .

Impurity Fate Mapping in Pazopanib Synthesis

During the synthesis of Pazopanib hydrochloride, 3-amino-2-methylbenzene-1-sulfonamide can arise as a process-related impurity when 5-amino-2-methylbenzenesulfonamide intermediates undergo side reactions [1]. Analytical tracking of this specific impurity using the reference standard enables impurity fate mapping (IFM) studies, which are essential for understanding impurity origin, assessing process capability for impurity rejection, and designing an effective control strategy [1]. The higher melting point (212-214°C) and distinct solid-state properties also facilitate its isolation and characterization during process development [2].

Scaffold Differentiation and Regioisomer Library

For medicinal chemists exploring structure-activity relationships (SAR) of benzenesulfonamide-based inhibitors, 3-amino-2-methylbenzene-1-sulfonamide provides a distinct substitution pattern compared to other regioisomers [1]. Its unique melting point (212-214°C) and logP (-0.123) confer differentiated physicochemical properties that influence solubility, permeability, and target binding [1]. When constructing a focused library of aminobenzenesulfonamide regioisomers for screening against carbonic anhydrase isoforms or other targets, inclusion of the 3-amino-2-methyl substitution pattern ensures comprehensive SAR coverage, as subtle changes in substitution pattern can alter enzyme inhibition profiles [2].

Method Transfer and Pharmacopeial Monograph Development

As Pazopanib continues to be used globally for the treatment of advanced renal cell carcinoma and soft tissue sarcoma, regulatory agencies and pharmacopeias may develop official monographs that specify impurity limits. 3-Amino-2-methylbenzene-1-sulfonamide, as a well-characterized reference standard (Pazopanib Impurity 30), is essential for laboratories performing method transfer, method verification, and compendial compliance testing [1]. The compound's defined identity, purity specifications, and analytical data package (HPLC, NMR, MS) provide the traceability and reproducibility required for multi-site method harmonization and regulatory inspections [1].

Application
Selection Property
Validation Focus
HPLC impurity profiling
Certified Impurity 30 reference standard
Chromatographic resolution and purity verification
Impurity fate mapping
Regulatory-recognized impurity identity
Process tracking and control strategy design
SAR library construction
Distinct 3-amino-2-methyl substitution pattern
Physicochemical property differentiation from regioisomers
Method transfer & compendial testing
Full COA with HPLC, NMR, MS data
Multi-site harmonization and traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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